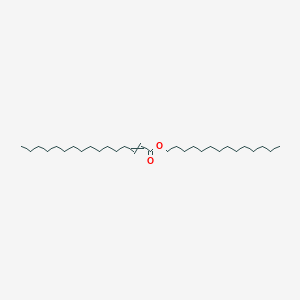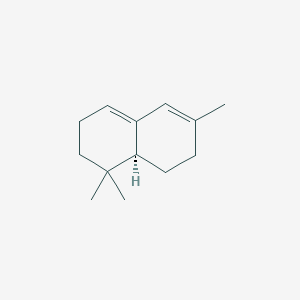
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is an organic compound that belongs to the class of sesquiterpenes. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive aroma and is often found in essential oils and natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of a linear precursor, such as farnesol or nerolidol, which undergoes a series of intramolecular reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of natural extracts containing the compound. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the double bonds in the precursor molecules, resulting in the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3aS,5aR,8aS)-1,7,7-trimethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene-4-carboxylic acid
- Artemisinin derivatives
Uniqueness
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is unique due to its specific bicyclic structure and the presence of three methyl groups, which contribute to its distinctive chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65716-63-4 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
(8aS)-3,8,8-trimethyl-2,6,7,8a-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h5,9,12H,4,6-8H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
FHMWSXZCKHGPDX-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC2=CCCC([C@@H]2CC1)(C)C |
Kanonische SMILES |
CC1=CC2=CCCC(C2CC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


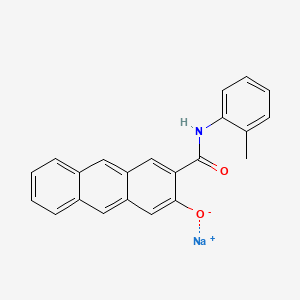
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
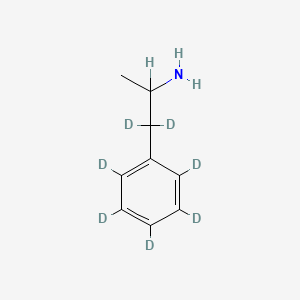
![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
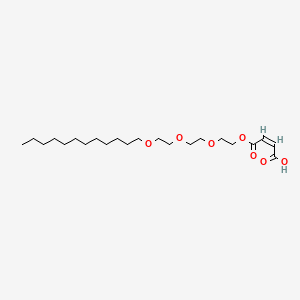
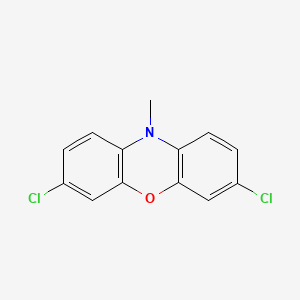
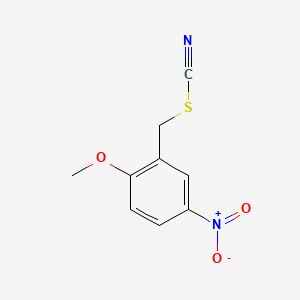

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)

